molecular formula C8H9NO B2624598 N-phenylmethoxymethanimine CAS No. 72399-18-9

N-phenylmethoxymethanimine

Cat. No. B2624598
Key on ui cas rn: 72399-18-9
M. Wt: 135.166
InChI Key: YEUNNNXEJUBNCO-UHFFFAOYSA-N
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Patent
US08815869B2

Procedure details

O-Benzyl-hydroxylamine hydrochloride (125.0 g, 0.78 mol) was combined with toluene (400 mL) under nitrogen. The resulting slurry was cooled in an ice bath and formalin (37%, 75 mL) was added. A 50% solution of NaOH (70 mL) was added portionwise maintaining an internal temperature of not more than 35° C. After the addition of NaOH was complete, water (100 mL) was added and the reaction mixture was stirred at ambient temperature for 2.5 hours. The layers were then separated and the aqueous layer was extracted with toluene. The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo. The resulting oil was distilled (65-70° C., 10 torr) to obtain formaldehyde O-benzyl-oxime. 1H NMR (400 MHz, CDCl3) δ ppm 5.12-5.13 (s, 2 H) 6.46 (d, J=8.23 Hz, 1 H) 7.08 (d, J=8.23 Hz, 1 H) 7.28-7.35 (m, 1 H) 7.36 (dd, J=4.19, 0.62 Hz, 4 H).
Name
O-Benzyl-hydroxylamine hydrochloride
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:9][NH2:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:11]1(C)C=CC=CC=1.C=O.[OH-].[Na+]>O>[CH2:2]([O:9][N:10]=[CH2:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,4.5|

Inputs

Step One
Name
O-Benzyl-hydroxylamine hydrochloride
Quantity
125 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)ON
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
C=O
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature of not more than 35° C
CUSTOM
Type
CUSTOM
Details
The layers were then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The resulting oil was distilled (65-70° C., 10 torr)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)ON=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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